1,3,9-Trimethyl-8-azaxanthin

Fluorescence spectroscopy Photophysical characterization Isomer-specific emission

Researchers face false data from regioisomeric contamination in 8-azaxanthines. CAS 2278-16-2 is the authentic 1,3,9-trimethyl isomer, validated by position-specific photophysics and N-9 mass spec fragmentation. • Defined λmax & pH-dependent emission (N-9 driven) for multiplexed assays • Diagnostic EI-MS elimination of CH₃NCO vs. N₂ for QC/metabolite tracking • Distinct adenosine receptor SAR topology vs. 8-azacaffeine or 1,3,8-isomer

Molecular Formula C7H9N5O2
Molecular Weight 195.18 g/mol
CAS No. 2278-16-2
Cat. No. B14754790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,9-Trimethyl-8-azaxanthin
CAS2278-16-2
Molecular FormulaC7H9N5O2
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N=NN2C
InChIInChI=1S/C7H9N5O2/c1-10-5-4(8-9-12(5)3)6(13)11(2)7(10)14/h1-3H3
InChIKeyZHCFHGXBVBRMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,9-Trimethyl-8-azaxanthin Chemical Identity and Structure


1,3,9-Trimethyl-8-azaxanthin (CAS 2278-16-2, MF C₇H₉N₅O₂, MW 195.18 g/mol) is a fully synthetic N-methylated derivative of 8-azaxanthine, classified as a triazolo[4,5-d]pyrimidine-5,7-dione . It is the 1,3,9-trimethyl positional isomer within the broader 8-azaxanthine family, structurally distinct from its regioisomeric counterparts 1,3,8-trimethyl-8-azaxanthine and 8-azacaffeine (1,3,7-trimethyl-8-azaxanthine), as well as from the parent 8-azaxanthine and the clinically employed dimethylated methylxanthine theophylline (1,3-dimethylxanthine) [1][2]. The compound's identity is formally defined by methylation at the N-1, N-3, and N-9 positions of the 8-azaxanthine core, which imparts distinct photophysical, mass spectrometric, and thermal rearrangement properties that directly preclude casual substitution with its regioisomers or other in-class 8-azaxanthines [1].

Positional Isomer 1,3,9-Trimethyl pattern defines photophysical and MS identity
Research Context Fluorescence assay development, mass spectrometric reference
Substitution Caution Regioisomer mismatch alters fluorescence and fragmentation pathways

Why 1,3,9-Trimethyl-8-azaxanthin Cannot Be Substituted


Within the 8-azaxanthine scaffold, the position of N-methylation is the singular determinant of photophysical behavior, mass spectrometric fragmentation route, and thermal rearrangement pathway. The 1,3,9-trimethyl substitution pattern defines a regioisomer that is structurally and functionally non-interchangeable with its 1,3,8-trimethyl and 1,3,7-trimethyl (8-azacaffeine) counterparts [1]. Experimentally, 8-azacaffeine exhibits only moderate fluorescence emission, whereas the 1,3,8-trimethyl isomer is highly fluorescent, and the 1,3,9-trimethyl isomer displays a distinct fluorescence λ_max and pH-dependent emission profile linked to the N-9 methyl group [2]. In mass spectrometry, N-9 substituted 8-azaxanthines follow fragmentation pathways that differ fundamentally from N-3 substituted analogues, with the primary elimination of CH₃NCO vs. N₂ serving as a diagnostic differentiator [3]. Furthermore, 1,3,9-trimethyl-8-azaxanthine undergoes thermal rearrangement at its N-7 position rather than dealkylation, a reactivity pattern not shared by charged xanthinium species or other regioisomers . These quantifiable, position-specific properties mean that substituting any other 8-azaxanthine—even one differing by a single methyl group position—yields non-equivalent experimental outcomes in fluorescence-based assays, mass spectrometric identification, and thermal stability studies.

1,3,8-Trimethyl isomer
Highly fluorescent with distinct emission peak; substituting alters spectral readout in fluorescence-based assays.
8-Azacaffeine (1,3,7-)
Moderate fluorescence, different pH response; not interchangeable for pH-dependent emission studies.
Parent 8-azaxanthine
Lacks N-methylation at N-9, yielding distinct PNP riboside products and thermal behavior.

1,3,9-Trimethyl-8-azaxanthin Differentiation Evidence


Fluorescence Emission and Quantum Yield

The 1,3,9-trimethyl substitution pattern on the 8-azaxanthine core yields a distinct fluorescence emission maximum and quantum yield compared to its closest regioisomers. According to Mędza et al. (2009), 8-azacaffeine (1,3,7-trimethyl-8-azaxanthine) exhibits only moderate emission, whereas its isomer 1,3,8-trimethyl-8-azaXan is highly fluorescent with λ_max at ~420 nm and a quantum yield, at pH ~3, that markedly exceeds that of 8-azacaffeine [1]. The 1,3,9-trimethyl isomer, bearing the methyl group at N-9 rather than N-8 or N-7, displays a unique pH-dependent emission profile; no fluorescence is observed at pH >6 due to ground-state deprotonation of the triazole ring, a property shared with 1,3,8-trimethyl-8-azaXan but not with 8-azacaffeine, which follows a different pKa trajectory [2]. This position-dependent fluorescence behavior enables unambiguous spectroscopic discrimination of 1,3,9-trimethyl-8-azaxanthine from its regioisomers in aqueous solution.

Fluorescence & pH Profile
Cross-study comparable
Distinct λ_max and pH-dependent emission; quenched at pH>6. Intermediate emission vs. 1,3,8-isomer (high) and 8-azacaffeine (moderate).
Supports isomer-specific assay design and spectral discrimination.
pH-controlled excitation needed for ratiometric sensing.
Fluorescence spectroscopy Photophysical characterization Isomer-specific emission

Mass Spectrometric Fragmentation Signature

Electron impact (EI) mass spectrometry of 8-azaxanthine derivatives reveals that the position of N-alkylation dictates the primary fragmentation route. The study by the Institute of Chemistry, Slovak Academy of Sciences (Chemical Papers, 1994) demonstrated that N-9 derivatives of 8-azaxanthine, including 1,3,9-trimethyl-8-azaxanthine, undergo initial fragmentation via elimination of CH₃NCO or N₂ as the first step of skeletal breakdown [1]. In contrast, N-3 substituted analogues preferentially follow a different pathway, with the primary loss of nitrogen molecules constituting a characteristic difference in fragmentation routes compared to purine bases [1]. This regioisomer-dependent fragmentation provides a definitive mass spectrometric fingerprint for distinguishing 1,3,9-trimethyl-8-azaxanthine from its 3-alkyl and 8-alkyl counterparts in complex mixtures or during purity verification.

EI-MS Fragmentation
Data to verify
N-9 isomers show primary loss of CH₃NCO or N₂; N-3 isomers follow different pathway. Metastable ion and CID patterns diagnostic.
Enables regioisomer identification in complex matrices.
Class-level inference; verify with authentic standard.
Electron impact mass spectrometry Fragmentation pathway Regioisomer identification

Thermal Rearrangement Propensity

Muravich-Aleksandr et al. (2007) examined the thermal behavior of methylated xanthinium derivatives and reported a critical structural divergence: sterically overloaded neutral species, specifically 1,3,8,9-tetramethylxanthine and 1,3,9-trimethyl-8-azaxanthine, undergo rearrangement upon heating, whereas charged 1,7,9-trimethylxanthinium and 1,3,7,9-tetramethylxanthinium salts instead undergo dealkylation . In the rearrangement of 1,3,9-trimethyl-8-azaxanthine, the nucleophilic center is the doubly bonded N7 atom in the five-membered triazole ring, leading to a structurally altered product not observed with the corresponding charged species . This reactivity dichotomy provides a direct experimental criterion: the 1,3,9-trimethyl-8-azaxanthine scaffold is thermally labile toward rearrangement, while its charged quaternary ammonium analogues are labile toward dealkylation—a mechanistic partition that must guide selection when thermal processing is part of the experimental or manufacturing protocol.

Thermal Rearrangement
Data to verify
Undergoes rearrangement via N7 attack, not dealkylation; charged xanthinium analogues dealkylate instead.
Informs thermal stability screening for processing protocols.
Source data not provided; confirm under intended conditions.
Thermal stability Isomerization kinetics Nucleophilic rearrangement

PNP Substrate Recognition and Methylation Effect

The parent 8-azaxanthine is a demonstrated substrate for Escherichia coli purine nucleoside phosphorylase II (PNP-II) in the reverse synthetic pathway, yielding at least two products including a highly fluorescent nucleoside with λ_max = 440 nm at pH 2–11, tentatively identified as the 8-β-D-riboside [1]. While the parent 8-azaxanthine serves as a moderately good PNP substrate, N-alkylation at specific positions modulates both substrate affinity and fluorescence properties of the resulting nucleoside products [1]. The 1,3,9-trimethyl substitution pattern restricts ribosylation to the remaining accessible positions on the triazole ring, generating a distinct fluorogenic riboside product whose emission properties differ from those obtained with 1,3,8-trimethyl-8-azaxanthine or unsubstituted 8-azaxanthine [2]. Many N-alkyl derivatives of 8-azaxanthine, including trimethylated variants, are also potent antagonists of adenosine receptors, further underscoring the functional consequences of the methylation pattern [1].

PNP Substrate Profile
Data to verify
Ribosylation by E. coli PNP-II yields fluorogenic products; spectral properties differ from parent 8-azaxanthine (λ_max 440 nm). N-9 methylation restricts ribosylation site.
Useful for developing fluorogenic substrate with unique emission.
Class-level evidence; verify riboside product identity.
Enzymatic probe Purine nucleoside phosphorylase Fluorogenic substrate

1,3,9-Trimethyl-8-azaxanthin Application Scenarios


Fluorogenic PNP Assay Probe Development

In PNP-based enzymatic assays where multiple fluorescent readouts must be spectrally resolved, 1,3,9-trimethyl-8-azaxanthin provides a defined emission channel distinct from the 1,3,8-trimethyl isomer (~420 nm) and 8-azaxanthosine (~440 nm). Its pH-dependent quenching above pH 6 enables ratiometric pH sensing, while the N-9 methyl group ensures that the ribosylation product differs from those generated by the parent 8-azaxanthine or the 8-methylated isomer, reducing spectral overlap in multiplexed formats [1][2].

Mass Spectrometric Reference Standard

The N-9-specific EI-MS fragmentation signature—primary elimination of CH₃NCO or N₂, followed by substituent fragmentation—enables unambiguous LC-MS or GC-MS discrimination of 1,3,9-trimethyl-8-azaxanthine from co-occurring N-3 or N-8 regioisomers. This is essential for quality control of synthetic batches, impurity profiling, or tracking N-9 methylated 8-azaxanthine metabolites in biological matrices [3].

Thermal Stability and Degradation Profiling

The documented thermal rearrangement propensity of 1,3,9-trimethyl-8-azaxanthine—proceeding via N7 nucleophilic attack rather than dealkylation—makes it a critical comparator when evaluating the thermal robustness of novel 8-azaxanthine-based chemical probes or drug candidates. Researchers conducting accelerated stability testing or melt-phase synthesis must differentiate between rearrangement-prone neutral species and dealkylation-prone charged xanthinium analogues to correctly assign degradation products .

Adenosine Receptor Antagonist Screening

Given that many N-alkylated 8-azaxanthines are potent adenosine receptor antagonists, the 1,3,9-trimethyl substitution pattern offers a specific pharmacophoric topology for structure-activity relationship (SAR) studies. Unlike 8-azacaffeine or 1,3,8-trimethyl-8-azaxanthine, the N-9 methyl group occupies a distinct spatial position that may confer differential subtype selectivity or affinity at A₁, A₂A, A₂B, or A₃ receptors—a hypothesis testable only with the pure 1,3,9-trimethyl isomer [1].

Application
Selection Property
Validation Focus
Fluorogenic PNP assay probe development
pH-dependent emission profile and regioisomeric identity
Spectral resolution vs. 1,3,8-isomer and parent 8-azaxanthine
Mass spectrometric reference standard
N-9-specific fragmentation signature
Regioisomer discrimination in LC-MS/GC-MS
Thermal stability & degradation profiling
Thermal rearrangement propensity (N7 pathway)
Degradation product assignment vs. charged analogues
Adenosine receptor antagonist SAR
N-9 methyl spatial topology
Subtype selectivity profiling at A₁/A₂A/A₂B/A₃
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